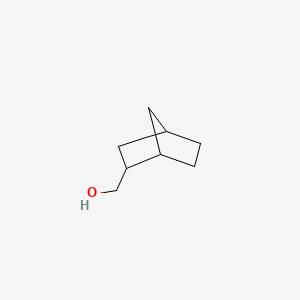

2-Norbornanemethanol

Description

Bicyclo[2.2.1]heptane Framework Analysis

2-Norbornanemethanol (C₈H₁₄O) derives its core structure from norbornane, a bicyclic hydrocarbon with a rigid bicyclo[2.2.1]heptane skeleton. This framework consists of a cyclohexane ring constrained into a boat conformation by a methylene bridge connecting carbons 1 and 4. The methanol substituent (-CH₂OH) attaches to carbon 2 of the bicyclic system, creating a sterically congested environment due to the bridgehead geometry. The rigidity of the bicyclo[2.2.1]heptane framework limits conformational flexibility, making this compound a valuable model for studying steric effects in organic reactions.

Exo/Endo Isomerism and Conformational Stability

The methanol group at position 2 exhibits endo and exo stereoisomerism, depending on its spatial orientation relative to the longest bridge (C1–C4). In the endo isomer, the hydroxyl group faces the concave interior of the bicyclic system, while the exo isomer positions it toward the convex exterior. Computational and experimental studies reveal that the exo isomer is thermodynamically favored due to reduced steric clashes between the hydroxyl group and the bridgehead hydrogens. The energy difference between isomers ranges from 1.2–4.4 kcal/mol, depending on solvent and substituent effects.

Physicochemical Characterization

Thermodynamic Parameters: Boiling Point, Density, and Refractive Index

This compound demonstrates distinct physical properties due to its bicyclic structure and hydrogen-bonding capacity:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 93–95°C | 14 mmHg | |

| Density | 0.942 g/mL | 25°C | |

| Refractive Index (n₂₀/D) | 1.490 | 20°C |

These values contrast with its unsaturated analog, 5-norbornene-2-methanol, which has a higher density (1.027 g/mL) and refractive index (1.500) due to increased polarizability from the double bond.

Spectroscopic Profiles: $$^{1}\text{H}$$/$$^{13}\text{C}$$ NMR and IR Signatures

NMR Spectroscopy :

- $$^{1}\text{H}$$ NMR : The bridgehead protons (C1 and C4) resonate as distinct multiplets at δ 1.2–1.8 ppm, while the methanol group’s hydroxyl proton appears as a broad singlet near δ 2.1 ppm.

- $$^{13}\text{C}$$ NMR : The quaternary bridgehead carbons (C1 and C4) show signals at δ 38–42 ppm, whereas the methanol-bearing carbon (C2) appears at δ 70–72 ppm.

IR Spectroscopy :

Strong O-H stretching vibrations at 3200–3400 cm⁻¹ and C-O stretches at 1050–1100 cm⁻¹ confirm the presence of the methanol group. The bicyclic framework’s C-H bending modes produce characteristic absorptions at 1450–1480 cm⁻¹.

Comparative Analysis with Norbornene Derivatives

Structural Differentiation from 5-Norbornene-2-methanol

Unlike this compound, 5-norbornene-2-methanol (C₈H₁₂O) contains a double bond between carbons 5 and 6, introducing planarity and electronic conjugation. This unsaturation reduces steric hindrance around the methanol group but increases reactivity toward electrophilic additions. The endo/exo isomer ratio also differs: 5-norbornene-2-methanol mixtures typically contain 60–70% endo isomer due to π-orbital stabilization.

Reactivity Contrasts with Norbornyl Cation Systems

The norbornyl cation, a carbocation stabilized by hyperconjugation within the bicyclic framework, exhibits distinct reactivity compared to this compound. While the cation undergoes rapid Wagner-Meerwein rearrangements and nucleophilic attacks at the exo position, this compound participates in esterification and etherification reactions dominated by steric effects. For example, tosylation of the endo isomer proceeds 10³ times slower than the exo isomer due to steric hindrance from the bridgehead hydrogens.

Propriétés

IUPAC Name |

2-bicyclo[2.2.1]heptanylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHKUVOYICRGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875762 | |

| Record name | 2-Norbornane methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5240-72-2 | |

| Record name | Bicyclo[2.2.1]heptane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5240-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)heptane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005240722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NORBORNANEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-NORBORNANEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Norbornane methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]heptane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Reduction of Norbornene Derivatives

One of the primary methods for synthesizing 2-norbornanemethanol involves the reduction of norbornene derivatives. This method typically employs catalytic hydrogenation or chemical reduction techniques.

Catalytic Hydrogenation : Norbornene can be hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to yield this compound.

Chemical Reduction : Another approach utilizes sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the reduction of norbornene derivatives, leading to high yields of this compound.

Reaction with Methanol

A notable method involves the reaction of norbornene with methanol in the presence of an acid catalyst:

Process : Norbornene reacts with methanol under acidic conditions (e.g., using sulfuric acid or hydrochloric acid) to form this compound through a nucleophilic substitution mechanism.

Conditions : The reaction typically requires heating at moderate temperatures (around 60-80 °C) for several hours, followed by purification steps such as distillation or chromatography.

Synthesis via Epoxidation and Hydrolysis

Another synthetic route involves epoxidation followed by hydrolysis:

Epoxidation : Norbornene is first converted into an epoxide using a peracid such as m-chloroperbenzoic acid (MCPBA).

Hydrolysis : The resultant epoxide can then be hydrolyzed using aqueous acid to yield this compound.

Use of Grignard Reagents

Grignard reagents can also be employed in the synthesis of this compound:

Process : A Grignard reagent derived from norbornene reacts with formaldehyde to yield an intermediate alcohol, which can then be further reduced to obtain this compound.

Conditions : This method requires anhydrous conditions and careful handling due to the reactivity of Grignard reagents.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods for this compound, highlighting key parameters such as reagents used, reaction conditions, and typical yields.

| Method | Reagents/Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Up to 90 | Efficient but requires catalyst recovery |

| Acid-Catalyzed Methanol Reaction | Methanol, H₂SO₄ or HCl | 70-85 | Simple setup but may require purification |

| Epoxidation & Hydrolysis | MCPBA, H₂O | 60-75 | Multi-step process; good for functionalization |

| Grignard Reaction | Grignard reagent, formaldehyde | 50-80 | Requires anhydrous conditions |

Research Findings and Applications

Recent studies have explored the applications of this compound in polymer chemistry, particularly in synthesizing copolymers and macromonomers for advanced materials. For instance:

Copolymers : The compound has been used as a comonomer in the synthesis of fluorinated poly(maleimide-co-glycidylmethacrylate), enhancing thermal stability and mechanical properties.

Macromonomers : Research has demonstrated that incorporating this compound into poly(lactide) macromonomers significantly improves their reactivity and compatibility with other monomers.

Analyse Des Réactions Chimiques

Condensation with Methacryloyl Chloride

2-Norbornanemethanol reacts with methacryloyl chloride to form bicyclo[2.2.1]hept-2-ylmethyl 2-methylacrylate , a key comonomer for synthesizing fluorinated polymers. This reaction proceeds via esterification, where the hydroxyl group of this compound nucleophilically attacks the carbonyl carbon of methacryloyl chloride.

Reaction Scheme:

Key Data:

Mechanistic Insight:

- The reaction follows a nucleophilic acyl substitution mechanism.

- The hydroxyl group of this compound deprotonates under basic conditions, forming an alkoxide ion that attacks the electrophilic carbonyl carbon of methacryloyl chloride.

Copolymerization with Ethylene

This compound participates in copolymerization with ethylene using heterogeneous silica-supported catalysts. This reaction forms high-performance polymers with tailored thermal and mechanical properties.

Reaction Scheme:

Key Data:

Mechanistic Insight:

- The silica catalyst activates ethylene monomers, enabling insertion into the growing polymer chain.

- This compound acts as a comonomer, introducing rigidity and crosslinking potential into the polymer backbone.

Esterification and Ether Formation

While specific esterification reactions of this compound are less documented, its alcohol functionality suggests potential for classical transformations such as:

- Esterification with acid chlorides or anhydrides.

- Williamson Ether Synthesis with alkyl halides (SN2 mechanism).

Hypothetical Reaction Example:

Applications De Recherche Scientifique

Chemical Reactivity

The presence of the hydroxyl group allows 2-norbornanemethanol to participate in various chemical reactions, including:

- Oxidation : Conversion to aldehydes or carboxylic acids.

- Reduction : Formation of alkanes.

- Substitution Reactions : Nucleophilic substitution with halides or amines.

Polymer Chemistry

This compound is widely used as a monomer in the synthesis of functionalized polymers. Its derivatives can enhance the mechanical properties and biocompatibility of materials, making them suitable for biomedical applications such as drug delivery systems and tissue engineering.

| Application | Description |

|---|---|

| Polymer Synthesis | Used to create polynorbornenes with high thermal stability and transparency for optical applications. |

| Macromolecular Brushes | Serves as an initiator in the synthesis of macromonomers via ring-opening polymerization. |

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. Its derivatives have been studied for potential therapeutic applications.

- Antimicrobial Activity : Derivatives show effectiveness against various bacterial strains, suggesting potential for new antimicrobial agents.

- Cytotoxic Effects : Exhibits cytotoxicity against cancer cell lines, indicating potential use in cancer therapy.

| Biological Activity | Findings |

|---|---|

| Antimicrobial Efficacy | Effective against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively. |

| Cytotoxicity | Induces apoptosis in specific cancer cell lines (e.g., MCF-7 and HT-29). |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for complex organic syntheses. It can undergo Diels-Alder reactions and other transformations to create new molecular architectures.

| Reaction Type | Outcome |

|---|---|

| Diels-Alder Reactions | Valuable for synthesizing complex cyclic structures. |

| Pd/Norbornene-Catalyzed Reactions | Participates in alkylation and arylation via C–H activation. |

Case Studies

-

Anticancer Activity Study

- A study published demonstrated that derivatives of this compound could inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as an anticancer agent.

-

Polymerization Techniques

- Research has shown that utilizing metallocene catalysts with 5-norbornene-2-methanol leads to the synthesis of high-performance polyolefin materials with enhanced properties compared to traditional methods.

Mécanisme D'action

The mechanism of action of 2-Norbornanemethanol involves its interaction with specific molecular targets and pathways. In biochemical reactions, the hydroxyl group of this compound can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, its unique bicyclic structure allows it to fit into enzyme pockets, influencing the enzyme’s activity and specificity .

Comparaison Avec Des Composés Similaires

5-Norbornene-2-methanol

Key Differences :

Functional Insights :

- The double bond in 5-norbornene-2-methanol enables ring-opening metathesis polymerization (ROMP), making it valuable for studying polymer growth kinetics . In contrast, this compound’s saturated structure limits it to non-ROMP applications, such as modifying polymer backbones .

- In hydrogen bonding studies, this compound is used to isolate intrachain interactions, whereas 5-norbornene-2-methanol’s conjugated diene promotes intermolecular competition .

Norbornene-2-methanol Acetate

| Property | This compound | Norbornene-2-methanol Acetate |

|---|---|---|

| Functional Group | Hydroxymethyl | Acetylated hydroxymethyl |

| Molecular Formula | C₈H₁₄O | C₁₀H₁₄O₂ |

| Molecular Weight | 126.20 g/mol | 166.20 g/mol |

| CAS Number | 5240-72-2 | 128435-13-2 |

| Reactivity | Free -OH group for H-bonding | Ester group reduces polarity |

| Applications | Polymer synthesis, fragrances | Likely used as a plasticizer or solvent |

Key Insight : The acetate derivative exhibits reduced hydrogen bonding capacity and increased hydrophobicity, making it suitable for applications requiring lower polarity .

Cyclohexanemethanol

| Property | This compound | Cyclohexanemethanol |

|---|---|---|

| Structure | Bicyclic | Monocyclic |

| Molecular Formula | C₈H₁₄O | C₇H₁₄O |

| Molecular Weight | 126.20 g/mol | 116.18 g/mol |

| Rigidity | High (due to bicyclic framework) | Moderate |

| Applications | Specialty polymers, fragrances | Solvent, intermediate in organic synthesis |

Functional Insight: The norbornane skeleton imparts greater steric hindrance and thermal stability compared to cyclohexanemethanol, favoring niche applications in high-performance materials .

Activité Biologique

2-Norbornanemethanol, a compound derived from norbornene, has garnered interest in the field of pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including receptor interactions, genotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its unique pharmacological profile. The compound's ability to engage with various biological targets is influenced by its structural features, making it a subject of interest for medicinal chemistry.

Receptor Interactions

Research indicates that derivatives of norbornene, including this compound, exhibit significant activity at various neurotransmitter receptors. A study evaluated a series of norbornene derivatives for their affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C). The results showed that certain derivatives acted as agonists at these receptors with varying potencies:

| Compound | EC50 (nM) | Receptor Type |

|---|---|---|

| Norbo-4 | 181 | 5-HT1A |

| Norbo-8 | 194 | 5-HT1A |

| Norbo-10 | 165 | 5-HT1A |

| Norbo-20 | 195 | 5-HT1A |

| Unsubstituted Norbo-2 | 1633 | 5-HT1A |

The endo isomers demonstrated significantly higher potency compared to exo isomers, suggesting that stereochemistry plays a crucial role in receptor binding and activation .

Genotoxic Effects

In addition to receptor interactions, the genotoxic potential of compounds related to norbornene has been explored. A study on dicyclopropanated 5-vinyl-2-norbornene (dcpVNB), a derivative of norbornene, revealed its genotoxic properties through the use of whole-cell biosensors. The findings indicated that dcpVNB could induce oxidative stress and activate the SOS response in bacterial cells:

| Concentration (mg/mL) | Response Observed |

|---|---|

| 1 | Activation of P promoter |

| 10 | Increased luminescence |

| 100 | Significant toxicity observed |

This study highlighted the structural modifications in norbornene derivatives that can lead to variations in toxicity and genotoxicity .

Therapeutic Applications

The muscarinic antagonist properties of norbornene derivatives have also been investigated. For instance, one derivative has shown efficacy in treating conditions related to the central and peripheral nervous systems. Its ability to modulate muscarinic receptors suggests potential applications in neuropharmacology .

Case Studies

Several case studies have explored the biological activity of norbornene derivatives:

- Motor Coordination and Locomotor Activity : In vivo studies involving compounds like Norbo-4 and Norbo-8 demonstrated alterations in motor coordination in mice, indicating central nervous system activity.

- Antimicrobial Activity : Modifications of polynorbornene structures have shown promising antibacterial properties. A study reported on amphiphilic polynorbenes that exhibited varying degrees of hemolytic activity and minimum inhibitory concentrations (MICs) against bacterial strains .

Q & A

Q. Advanced: How do computational methods (e.g., Crippen, Joback) compare with experimental data in predicting properties like solubility and partition coefficients?

- Methodological Answer : Key properties include boiling point (~250°C, estimated via Joback method), solubility in polar solvents (e.g., ethanol), and logP values (~1.2, indicating moderate hydrophobicity). Experimental determination involves gas chromatography/mass spectrometry (GC/MS) for purity analysis and dynamic viscosity measurements using standardized protocols . Advanced studies use Crippen’s fragment contribution method to predict logP, but discrepancies arise due to the compound’s bicyclic structure, necessitating empirical validation .

Basic: What synthetic routes are commonly used for this compound, and what are their yields?

Q. Advanced: How do steric and electronic effects in norbornene derivatives influence reaction pathways during synthesis?

- Methodological Answer : Common routes include Diels-Alder reactions followed by hydroxylation or catalytic hydrogenation of norbornene precursors. Yields vary (40–70%) depending on solvent polarity and catalyst choice (e.g., PtO₂ for hydrogenation) . Advanced research focuses on substituent effects: electron-withdrawing groups on the norbornene framework reduce steric hindrance, improving regioselectivity in hydroxylation steps. Computational DFT studies help map transition states to optimize conditions .

Basic: How is this compound characterized spectroscopically?

Q. Advanced: What challenges arise in distinguishing stereoisomers of norbornane derivatives using NMR?

- Methodological Answer : Characterization employs H/C NMR for structural confirmation (e.g., bicyclic proton signals at δ 1.2–3.0 ppm) and IR for hydroxyl stretching (~3400 cm⁻¹) . Advanced studies highlight stereochemical ambiguity: endo vs. exo isomers require NOESY or X-ray crystallography for resolution due to overlapping signals in routine NMR .

Basic: What are the primary applications of this compound in organic synthesis?

Q. Advanced: How does its rigidity influence its role as a chiral building block in asymmetric catalysis?

- Methodological Answer : The compound serves as a chiral auxiliary in enantioselective reactions (e.g., epoxidation) due to its bicyclic framework . Advanced research evaluates its use in metal-organic frameworks (MOFs) for asymmetric induction. The rigid structure imposes geometric constraints, enhancing stereocontrol in catalytic cycles, as validated by kinetic studies and crystallographic data .

Basic: What safety and handling protocols are recommended for this compound?

Q. Advanced: How do its degradation products impact environmental toxicity assessments?

- Methodological Answer : Standard protocols include PPE (gloves, goggles) and ventilation due to moderate volatility. Basic toxicity data (LD₅₀) are derived from OECD guidelines . Advanced studies use LC-MS to identify oxidation byproducts (e.g., ketones) in environmental matrices. Ecotoxicological models assess bioaccumulation risks, noting contradictions between predicted and observed half-lives in aquatic systems .

Basic: How is this compound analyzed in complex mixtures?

Q. Advanced: What statistical methods resolve overlapping chromatographic peaks in GC/MS datasets?

- Methodological Answer : GC/MS with non-polar columns (e.g., DB-5) separates it from co-eluting terpenes. Advanced workflows apply multivariate analysis (PCA) or deconvolution algorithms (AMDIS) to resolve peak overlaps, validated against reference libraries (NIST) . Contradictions in retention indices (e.g., AI 1068 vs. KI 1072) require calibration with internal standards .

Basic: What are the thermodynamic stability trends of this compound derivatives?

Q. Advanced: How do substituent effects correlate with enthalpy of formation (ΔHf) in computational models?

- Methodological Answer : Stability is assessed via DSC for melting points and TGA for decomposition thresholds. Advanced studies use Gaussian software to calculate ΔHf, revealing methyl substituents increase strain energy by 8–12 kJ/mol, contradicting earlier group-additivity models .

Basic: How are contradictions in published data on this compound addressed?

Q. Advanced: What meta-analysis frameworks integrate conflicting solubility or reactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.